2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane
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Overview
Description
2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane is an organic compound that features a benzyloxy group, a bromine atom, and a fluorine atom attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane typically involves multiple steps, starting with the preparation of the benzyloxy phenyl intermediate. This intermediate can be synthesized through a series of reactions including bromination, fluorination, and protection of the hydroxyl group with a benzyl group. The final step involves the formation of the 1,3-dioxolane ring through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions to yield dehalogenated products.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like zinc amalgam for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)-5-bromo-3-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole
- 4-(Benzyloxy)-2-hydroxybenzaldehyde derivatives .
Uniqueness
The presence of both bromine and fluorine atoms on the phenyl ring, along with the benzyloxy and dioxolane moieties, makes it a versatile compound for various synthetic and research purposes .
Properties
Molecular Formula |
C16H14BrFO3 |
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Molecular Weight |
353.18 g/mol |
IUPAC Name |
2-(5-bromo-3-fluoro-2-phenylmethoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C16H14BrFO3/c17-12-8-13(16-19-6-7-20-16)15(14(18)9-12)21-10-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7,10H2 |
InChI Key |
WHZQSUKDZPHPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC(=C2)Br)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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